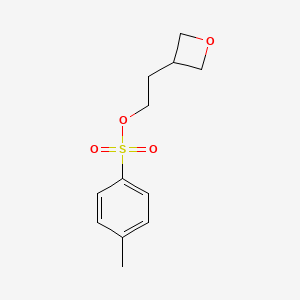

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group. It is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of oxetane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Triethylamine, dichloromethane, and various nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products

Nucleophilic substitution: Corresponding substituted products such as amines, alcohols, or thiols.

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or ethers.

Applications De Recherche Scientifique

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals, polymers, and materials.

Mécanisme D'action

The mechanism of action of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom adjacent to the oxetane ring. This results in the formation of various substituted products depending on the nucleophile used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a benzyloxy group instead of an oxetane ring.

Ethanol, 2-(phenylmethoxy)-, 4-methylbenzenesulfonate: Another similar compound with a phenylmethoxy group.

Uniqueness

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing a versatile platform for further chemical modifications .

Activité Biologique

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate, with the CAS number 1135039-66-5, is a compound characterized by its unique structural features, including an oxetane ring and a para-methylbenzenesulfonate moiety. This compound has garnered interest due to its potential biological activities and reactivity with biological macromolecules such as proteins and nucleic acids. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is , with a molecular weight of approximately 256.3 g/mol. It appears as a yellow or light yellow powder with a density of about 1.34 g/cm³. The melting and boiling points range from 81.0 to 86.0 °C and approximately 371.6 °C at 760 mmHg, respectively.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the oxetane ring followed by the introduction of the sulfonate group. The synthetic routes emphasize its accessibility for further research and application development.

Interaction with Biological Macromolecules

Preliminary investigations indicate that this compound interacts with various biomolecules, potentially influencing enzymatic activities or cellular responses. The sulfonate group is believed to facilitate these interactions, making it a candidate for drug design and development .

Case Studies and Research Findings

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Known Biological Activity |

|---|---|---|

| 2-(Methylsulfonyl)ethanol | Sulfonate group attached to ethanol | Antimicrobial properties |

| 4-Methylbenzenesulfonic acid | Simple sulfonic acid | Enzyme inhibition |

| Oxetane derivatives | Oxetane ring presence | Potential anticancer activity |

Propriétés

IUPAC Name |

2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUFWRFWQHRKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.